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Compound of Interest

Compound Name: Dadahol A

Cat. No.: B565587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, analytical

methodologies, and biological context of Dadahol A, a naturally occurring neolignan derivative.

The information presented is intended to support research and development efforts involving

this compound.

Physicochemical Properties of Dadahol A
Dadahol A is a phenylpropanoid compound.[1] It is a natural product that has been isolated

from the branches of Morus alba L. (white mulberry).[1][2] The compound's key identifiers and

physicochemical parameters are summarized below.
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Identifier/Property Value

IUPAC Name

[(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-

methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-

2-enoyl]oxypropan-2-yl]oxy-3,5-

dimethoxyphenyl]prop-2-enyl] (E)-3-(4-

hydroxyphenyl)prop-2-enoate[3]

Molecular Formula C39H38O12[3]

Molecular Weight 698.7 g/mol [1][3]

CAS Number 405281-76-7[1]

PubChem CID 10908643[3]

Canonical SMILES

COC1=CC(=CC(=C1OC(COC(=O)/C=C/C2=CC

=C(C=C2)O)C(C3=CC(=C(C=C3)O)OC)O)OC)/

C=C/COC(=O)/C=C/C4=CC=C(C=C4)O[3]

InChI

InChI=1S/C39H38O12/c1-46-32-23-28(12-17-

31(32)42)38(45)35(24-50-37(44)19-11-26-8-15-

30(41)16-9-26)51-39-33(47-2)21-27(22-

34(39)48-3)5-4-20-49-36(43)18-10-25-6-13-

29(40)14-7-25/h4-19,21-23,35,38,40-

42,45H,20,24H2,1-3H3/b5-4+,18-10+,19-11+[3]

InChIKey IKHAPHPJWABCCU-WGSZPKJISA-N[3]

Purity ≥98%[1]

Solubility
Soluble in Chloroform, Dichloromethane, Ethyl

Acetate, DMSO, Acetone[1]

Experimental Protocols
The structural elucidation and characterization of Dadahol A are accomplished through a

combination of spectroscopic and spectrometric techniques.

2.1. Isolation and Purification
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Dadahol A can be isolated from the ethyl acetate-soluble extract of the twigs of Morus alba L.

[1] The purification process typically involves chromatographic techniques such as column

chromatography followed by high-performance liquid chromatography (HPLC) to achieve a

purity of ≥98%.[1]

2.2. Structural Elucidation

The structure of Dadahol A was determined using spectroscopic and chemical methods.[1]

While the specific details of the original elucidation are found in the primary literature, a

standard approach would involve the following:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC,

HMBC) NMR experiments are conducted to determine the chemical structure, including the

connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact molecular weight and elemental composition.[3] LC-MS (Liquid Chromatography-

Mass Spectrometry) can be used to analyze the compound, with precursor m/z values of

716.27 for [M+NH4]+ and 697.229 for [M-H]- having been reported.[3]

2.3. Purity Analysis

The purity of Dadahol A is typically assessed by HPLC, often using a UV detector. A purity of

≥98% is commercially available.[1]

Biological Activity
Dadahol A has been evaluated for its inhibitory effects against cyclooxygenase-1 (COX-1) and

-2 (COX-2).[1] Additionally, it has been studied in the context of its anti-inflammatory properties.

For instance, in a study investigating natural products from Artocarpus heterophyllus, Dadahol
A was among the compounds collected to be tested for its effect on lipopolysaccharide (LPS)-

stimulated inflammatory response in RAW264.7 macrophages.[1]

Visualizations
4.1. Experimental Workflow for Physicochemical Characterization
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The following diagram illustrates a typical workflow for the isolation and characterization of

Dadahol A.

Plant Material (Morus alba L. twigs)

Extraction (Ethyl Acetate)

Chromatographic Separation

Purified Dadahol A

Structural Elucidation Purity Analysis (HPLC) Biological Activity Assays

NMR Spectroscopy Mass Spectrometry

Click to download full resolution via product page

Workflow for the Isolation and Characterization of Dadahol A.

4.2. Potential Signaling Pathway Inhibition

Given that Dadahol A has been investigated for its effects on COX-1 and COX-2, a simplified

diagram illustrating the cyclooxygenase pathway is relevant. Inhibition of these enzymes would

block the conversion of arachidonic acid to prostaglandins.
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Simplified Cyclooxygenase (COX) Signaling Pathway and Potential Inhibition by Dadahol A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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